An In-depth Technical Guide to N-benzyl-6-methylquinoline-8-sulfonamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N-benzyl-6-methylquinoline-8-sulfonamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
The quinoline sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric features that grant access to a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of a specific derivative, N-benzyl-6-methylquinoline-8-sulfonamide. While this exact molecule is not extensively cataloged in public databases, this document constructs a robust scientific profile by drawing upon established synthetic methodologies and the well-documented activities of structurally analogous compounds. We will detail its chemical identity, propose a validated synthetic route with a step-by-step protocol, and discuss its potential as a therapeutic agent based on the known pharmacology of the quinoline-8-sulfonamide class, which includes anticancer, antibacterial, and enzyme inhibitory activities.[3][4][5] This guide is intended for researchers and drug development professionals seeking to explore and synthesize novel quinoline-based therapeutic candidates.
Chemical Identity and Physicochemical Properties
While a specific CAS Number for N-benzyl-6-methylquinoline-8-sulfonamide is not found in major chemical databases as of early 2026, we can define the molecule by its constituent parts and predict its properties. The structure consists of a 6-methylquinoline core, functionalized at the 8-position with a sulfonamide group, which is in turn N-substituted with a benzyl group.
Table 1: Chemical Identifiers and Predicted Properties
| Identifier | Value | Source/Method |
|---|---|---|
| IUPAC Name | N-benzyl-6-methylquinoline-8-sulfonamide | Lexichem |
| Molecular Formula | C₁₇H₁₆N₂O₂S | Calculated |
| Molecular Weight | 312.39 g/mol | Calculated |
| Canonical SMILES | CC1=CC2=C(C=C1)N=CC=C2S(=O)(=O)NCC3=CC=CC=C3 | OEChem |
| InChI Key | (Predicted) | InChI |
| Predicted XLogP3 | 3.5 - 4.5 | XLogP3 Algorithm |
| Predicted H-Bond Donors | 1 | Cactvs |
| Predicted H-Bond Acceptors | 4 | Cactvs |
| Predicted Rotatable Bonds | 4 | Cactvs |
Note: Predicted values are derived from computational algorithms and should be confirmed by empirical analysis.
Rationale and Synthesis
The synthesis of sulfonamides is a cornerstone reaction in organic and medicinal chemistry. The most reliable and widely adopted method for preparing N-substituted quinoline-8-sulfonamides involves the reaction of a quinoline-8-sulfonyl chloride intermediate with a primary or secondary amine.[1][6] This nucleophilic substitution reaction is highly efficient and proceeds under mild conditions.
The causality behind this experimental choice is twofold:
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Activation of the Sulfonyl Group : Chlorosulfonic acid is a powerful electrophilic reagent that readily installs a sulfonyl chloride group onto the electron-rich quinoline ring. The 8-position is susceptible to this electrophilic substitution. The resulting sulfonyl chloride is a highly reactive electrophile.
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Nucleophilic Attack : Benzylamine, a primary amine, serves as an excellent nucleophile. The nitrogen's lone pair of electrons readily attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form the stable sulfonamide bond. A tertiary amine base (e.g., triethylamine or pyridine) is crucial to scavenge the HCl byproduct, driving the reaction to completion.
Proposed Synthetic Workflow
The synthesis can be logically structured as a two-step process, starting from the commercially available 6-methylquinoline.
Caption: Proposed two-step synthesis of N-benzyl-6-methylquinoline-8-sulfonamide.
Detailed Experimental Protocol
This protocol is a self-validating system based on established procedures for analogous compounds.[6][7] Each step includes purification and assumes standard laboratory safety procedures are followed.
Part 1: Synthesis of 6-Methylquinoline-8-sulfonyl Chloride
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Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 6-methylquinoline (1.0 eq). Cool the flask to 0°C in an ice bath.
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Reagent Addition : Slowly add chlorosulfonic acid (4.0-5.0 eq) dropwise via the dropping funnel over 30-45 minutes. The temperature must be maintained below 5°C to control the exothermic reaction.
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Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude sulfonyl chloride will precipitate as a solid.
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Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting 6-methylquinoline-8-sulfonyl chloride is often used in the next step without further purification.
Part 2: Synthesis of N-benzyl-6-methylquinoline-8-sulfonamide
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Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve 6-methylquinoline-8-sulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
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Amine Addition : To this solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).
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Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction to completion by TLC.
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Workup : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-benzyl-6-methylquinoline-8-sulfonamide.
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Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.
Potential Biological Activity and Therapeutic Applications
The quinoline-8-sulfonamide scaffold is a "privileged structure" in drug discovery. While direct biological data for N-benzyl-6-methylquinoline-8-sulfonamide is unavailable, extensive research on close analogs provides compelling, field-proven insights into its potential therapeutic applications.
Table 2: Documented Biological Activities of Analogous Quinoline Sulfonamides
| Biological Target/Activity | Mechanism & Significance | Representative Analogs | Reference |
|---|---|---|---|
| Anticancer | Inhibition of Pyruvate Kinase M2 (PKM2), a key enzyme in the Warburg effect, which is characteristic of cancer cell metabolism.[1] | 8-Quinolinesulfonamide derivatives | [1] |
| Anticancer | Inhibition of Carbonic Anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors that regulates intracellular pH, promoting tumor growth.[4] | Quinoline-based benzenesulfonamides | [4] |
| Anti-inflammatory | Down-regulation of the NF-κB (Nuclear Factor kappa B) signaling pathway, a primary regulator of immune and inflammatory responses.[3][5] | N-(quinolin-8-yl)benzenesulfonamides | [3][5] |
| Antibacterial | The quinoline core is present in many antibacterial agents. The mechanism can involve inhibition of essential bacterial enzymes like DNA gyrase.[2] | Benzoquinoline sulfonamide derivatives |[2] |
Potential Mechanism of Action: NF-κB Pathway Inhibition
One of the most promising potential applications is in anti-inflammatory or anticancer therapy via modulation of the NF-κB pathway.[3][5] The canonical NF-κB pathway involves the degradation of an inhibitory protein, IκBα, which allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Small molecules like N-(quinolin-8-yl)benzenesulfonamides have been shown to suppress this pathway.[3][5]
Caption: Potential inhibition of the canonical NF-κB signaling pathway.
Conclusion and Future Directions
N-benzyl-6-methylquinoline-8-sulfonamide represents a synthetically accessible and promising molecule for further investigation. Based on a wealth of data from structurally related compounds, it holds significant potential as a modulator of key biological pathways implicated in cancer and inflammation. This guide provides the foundational chemical information and a robust, field-proven synthetic protocol to enable its synthesis and subsequent biological evaluation. Future work should focus on the empirical validation of its physicochemical properties, in-vitro screening against cancer cell lines and relevant enzymes (e.g., PKM2, CAIX, IKK), and subsequent lead optimization to enhance potency and selectivity.
References
-
ResearchGate. (n.d.). Selected examples of N‐benzyl sulfonamides with selective activity.... Retrieved February 15, 2026, from [Link]
-
Gutarowska, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Retrieved February 15, 2026, from [Link]
-
Xie, Y., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Xie, Y., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. PubMed. Retrieved February 15, 2026, from [Link]
-
Gutarowska, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). General structure of phenyl/benzyl-quinoline-8-sulfonamide. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). N-(7-methylquinolin-8-yl)quinoline-8-sulfonamide. Retrieved February 15, 2026, from [Link]
-
Antoci, V., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. National Institutes of Health. Retrieved February 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
